Cbz-DL-homoserine
Overview
Description
Cbz-DL-homoserine, also known as benzyl carbamate-DL-homoserine, is a derivative of the amino acid homoserine. It is commonly used in organic synthesis and peptide chemistry due to its protective properties for amino groups. The compound is characterized by its molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-DL-homoserine can be synthesized from DL-homoserine and benzyl chloroformate. The reaction typically involves the use of a base such as sodium hydrogencarbonate at room temperature for about 16 hours . Another method involves the synthesis of this compound lactone from alpha-amino-gamma-butyrolactone hydrobromide and benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-homoserine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloroformate, sodium hydrogencarbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of homoserine, such as this compound lactone and other protected amino acids .
Scientific Research Applications
Cbz-DL-homoserine is widely used in scientific research, particularly in:
Chemistry: As a protective group for amino acids in peptide synthesis.
Biology: In studies involving quorum sensing in bacteria, where it acts as a signaling molecule.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
Cbz-DL-homoserine exerts its effects primarily through its role as a protective group in peptide synthesis. It prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. In biological systems, it can participate in quorum sensing by acting as a signaling molecule that regulates gene expression in bacteria .
Comparison with Similar Compounds
Cbz-DL-homoserine is similar to other carbamate-protected amino acids, such as:
- This compound lactone
- N-acyl homoserine lactone
- Benzyl carbamate-DL-serine
Uniqueness
This compound is unique due to its specific structure, which allows it to act as both a protective group in synthetic chemistry and a signaling molecule in biological systems. Its versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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